molecular formula C16H10F3N5S2 B2495469 4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol CAS No. 551921-19-8

4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2495469
CAS No.: 551921-19-8
M. Wt: 393.41
InChI Key: UCICTXASSIZLEY-UHFFFAOYSA-N
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Description

4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H10F3N5S2 and its molecular weight is 393.41. The purity is usually 95%.
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Biological Activity

4-Methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol (CAS No. 551921-19-8) is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C16H10F3N5S2
  • Molecular Weight : 393.41 g/mol
  • Structure : The compound features a triazole ring and a thieno[3,2-b]pyridine moiety which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections detail these activities supported by data from various studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

  • In Vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) reported between 0.8 to 6.25 µg/mL .
  • Fungal Activity : It also showed antifungal effects against Candida albicans, suggesting its broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have been documented extensively:

  • Mechanism of Action : Compounds containing the triazole ring have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
  • Experimental Models : In RAW264.7 macrophage cells, compounds similar to the target exhibited reduced expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, indicating their potential in mitigating inflammatory responses .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound:

SubstituentPositionBiological Activity
Methyl4Enhances solubility and antibacterial activity
Trifluoromethyl6Increases lipophilicity and bioavailability
Pyridine3Essential for interaction with microbial targets

Research indicates that modifications at specific positions can significantly alter the biological efficacy of triazole derivatives .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated various derivatives of thieno[3,2-b]pyridine and found that those with a trifluoromethyl group exhibited superior activity against resistant bacterial strains compared to standard antibiotics .
  • Anti-inflammatory Study : Another research focused on the anti-inflammatory properties of triazole derivatives, demonstrating that compounds with similar structures effectively reduced inflammation in animal models through COX inhibition .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The following points summarize its applications:

  • Antifungal Activity : Triazole compounds are widely recognized for their antifungal properties. The structural features of 4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol suggest potential efficacy against various fungal strains.
  • Bacterial Inhibition : Research indicates that derivatives of triazoles can exhibit significant activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound's unique structure may enhance its interaction with bacterial enzymes or membranes, leading to effective inhibition.

Case Studies and Research Findings

Several case studies have documented the biological activity and potential applications of this compound:

  • Antimicrobial Screening : A study evaluated various triazole derivatives for their antimicrobial properties using agar diffusion methods. Compounds similar to this compound exhibited promising results against both gram-positive and gram-negative bacteria .
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) have revealed that modifications in the pyridine and thiol groups significantly affect antimicrobial potency. This insight can guide future synthetic efforts to optimize efficacy .

Properties

IUPAC Name

4-methyl-3-[3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5S2/c1-24-14(22-23-15(24)25)13-11(8-3-2-4-20-6-8)12-10(26-13)5-9(7-21-12)16(17,18)19/h2-7H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCICTXASSIZLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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